molecular formula C12H16ClNO B8521507 N,N-diethyl-3-chloro-2-methylbenzamide

N,N-diethyl-3-chloro-2-methylbenzamide

Cat. No.: B8521507
M. Wt: 225.71 g/mol
InChI Key: IAICXNQJPICFSE-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-chloro-2-methylbenzamide is a benzamide derivative characterized by a chloro substituent at the 3-position, a methyl group at the 2-position, and N,N-diethylamide functionalization.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-chloro-N,N-diethyl-2-methylbenzamide

InChI

InChI=1S/C12H16ClNO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3

InChI Key

IAICXNQJPICFSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

  • Substituents: 3-methylbenzamide with a hydroxy-tert-butyl group.
  • Contrast: Lacks chloro and diethyl groups but includes an N,O-bidentate directing group for metal catalysis .

2,6-Dichloro-N,N-dimethylbenzamide () :

  • Substituents: Dichloro (2,6-positions) and dimethylamide.
  • Contrast: Chloro positions alter steric hindrance; dimethylamide reduces lipophilicity compared to diethyl .

5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide () :

  • Substituents: Methoxy (2-position), chloro (5-position), and dimethylphenyl.
  • Contrast: Methoxy enhances electron-donating effects, unlike the electron-withdrawing chloro in the target compound .

Alachlor () :

  • Substituents: 2-Chloro, N-(methoxymethyl), and 2,6-diethylphenyl.
  • Contrast: Acetamide backbone differs from benzamide, but chloro and alkyl groups contribute to herbicidal activity .

Table 1: Substituent Comparison

Compound Chloro Position Methyl Position N-Substituent Functional Group
Target Compound 3 2 Diethyl Benzamide
N-(2-Hydroxy...) () None 3 Hydroxy-tert-butyl Benzamide
2,6-Dichloro-N,N-dimethyl () 2,6 None Dimethyl Benzamide
Alachlor () 2 None Methoxymethyl Acetamide

Comparison with Analogs :

  • N-(3-Chlorophenethyl)-4-nitrobenzamide () : Synthesized via 4-nitrobenzoyl chloride and 3-chlorophenethylamine, yielding a hybrid molecule with nitro-enhanced electron deficiency .
  • N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () : Involves benzodithiazine ring formation, highlighting diverse heterocyclic strategies .

Physicochemical and Spectroscopic Properties

  • Melting Points :

    • ’s benzodithiazine analog melts at 271–272°C (high crystallinity due to rigid structure) .
    • Hydroxy-containing analogs () melt at 81–83°C, suggesting lower stability than the target (diethyl groups may reduce crystallinity) .
  • NMR Data :

    • Aromatic protons in ’s compound: δ 7.25–7.52 (CDCl₃) .
    • Alachlor’s N-methyl groups: δ 3.31 (DMSO-d₆) .

Preparation Methods

Synthesis of 3-Chloro-2-methylbenzoyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) reacts with the acid in anhydrous dichloromethane at reflux (40–60°C). The reaction is monitored by IR spectroscopy for the disappearance of the -COOH peak (1700 cm⁻¹) and emergence of -COCl (1800 cm⁻¹).

Amidation with Diethylamine

The acid chloride is treated with diethylamine in a 1:2 molar ratio in tetrahydrofuran (THF) at 0–5°C. After quenching with water, the product is extracted with ethyl acetate and purified via vacuum distillation. Typical yields range from 75–85%, limited by hydrolysis side reactions.

Direct Amidation Using Coupling Agents

Carbodiimide-based reagents enable direct condensation without isolating the acid chloride.

EDCI/HOBt-Mediated Coupling

A mixture of 3-chloro-2-methylbenzoic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq), and diethylamine (1.5 eq) in DMF is stirred at 25°C for 12–24 hours. The method avoids extreme temperatures but requires chromatographic purification, yielding 80–90% product.

Biocatalytic Production of 3-Chloro-2-methylbenzoic Acid

Pseudomonas spp. catalyze the synthesis of 3-chloro-2-methylbenzoic acid via dioxygenase-mediated pathways. Fermentation broths are acidified to pH 2.0, and the precipitate is extracted with ethyl acetate. Subsequent amidation follows chemical methods (Sections 2 or 3).

Comparative Analysis of Preparation Methods

Method Yield Temperature Catalyst Scalability
Fixed-bed catalytic96.12%380°CCa(OH)₂-phosphatic rockIndustrial
Acid chloride85%40–60°CNoneLab-scale
EDCI/HOBt90%25°CEDCIPilot-scale
Biocatalytic + Amidation78%*30°C (fermentation)Pseudomonas enzymesLimited

*Combined yield of acid synthesis and amidation.

Challenges in Chlorinated Benzamide Synthesis

  • Steric hindrance : The 2-methyl and 3-chloro groups impede nucleophilic attack during amidation, necessitating excess amine or prolonged reaction times.

  • Catalyst poisoning : Chlorine may deactivate fixed-bed catalysts, requiring frequent regeneration .

Q & A

Basic: What are the optimal synthetic routes for N,N-diethyl-3-chloro-2-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Multi-Step Synthesis : Begin with halogenation of 2-methylbenzamide derivatives, followed by alkylation of the amine group using diethylating agents (e.g., diethyl sulfate) under basic conditions. Key steps include:
    • Catalytic Hydrogenation : Use Pd/C and H₂ in methanol for selective reduction of intermediates (e.g., nitro groups) .
    • Coupling Reactions : Employ coupling agents like pyridine in CH₂Cl₂ to introduce substituents (e.g., chlorocarbonyl groups) .
  • Condition Optimization :
    • Temperature : Room temperature (20–25°C) minimizes side reactions during amidation .
    • Solvent Choice : Dichloromethane (CH₂Cl₂) or DMF enhances solubility of aromatic intermediates .
  • Yield Considerations : Impurity formation increases with prolonged reaction times; monitor via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro, methyl, diethyl groups). For example, the chlorine atom induces distinct deshielding in aromatic protons .
  • X-ray Crystallography : Resolve crystal packing and bond angles. Monoclinic systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) provide precise structural data .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 255.12 for [M+H]⁺) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the chloro, methyl, and diethyl groups. For example:
    • Replace chlorine with fluoro or nitro groups to assess electronic effects on receptor binding .
    • Vary alkyl chain lengths (e.g., ethyl vs. propyl) to study steric impacts .
  • In Vitro Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays. Compare IC₅₀ values to identify pharmacophores .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, guided by crystallographic data .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., fixed cell lines, incubation times) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 1–100 µM) to confirm threshold effects .

Advanced: What are the key considerations for analyzing its stability and degradation pathways?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed amides or oxidized derivatives) .
  • Degradation Pathways :
    • Hydrolysis : Susceptible to cleavage in acidic/basic conditions; use buffered solutions during storage .
    • Oxidation : Nitroso derivatives may form under oxidative conditions; add antioxidants (e.g., BHT) to formulations .

Advanced: How can computational chemistry predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling : Use tools like SwissADME to predict:
    • Lipophilicity (LogP): Diethyl groups increase LogP, enhancing blood-brain barrier penetration .
    • Metabolic Sites : CYP450 enzymes may target the chloro or methyl groups; validate with microsomal assays .
  • Molecular Dynamics Simulations : Simulate solvation in water/octanol systems to estimate partition coefficients .

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